

A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Azepane Derivatives

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Compound of Interest

Compound Name: 4-Amino-1-Cbz-azepane

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The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates.^{[1][2]} Its conformational flexibility allows for optimal binding to a variety of biological targets, making it a versatile template for drug design.^[3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4-substituted azepane derivatives, focusing on their development as inhibitors of 11 β -Hydroxysteroid Dehydrogenase Type 1 (11 β -HSD1) and as agonists of the 5-HT2C receptor. We will explore the rationale behind substituent choices, present comparative experimental data, and provide detailed protocols for their synthesis and evaluation.

The Significance of the 4-Position in Azepane Scaffolds

The 4-position of the azepane ring serves as a key vector for introducing substituents that can significantly modulate the pharmacological properties of the molecule. By carefully selecting substituents at this position, researchers can influence potency, selectivity, and pharmacokinetic profiles. The conformational flexibility of the azepane ring allows 4-substituents to project into and interact with specific pockets within a biological target's binding site. This guide will delve into two distinct case studies to illustrate how modifications at this position drive the optimization of lead compounds.

Case Study 1: 4-Substituted Azepanes as 11 β -HSD1 Inhibitors

11 β -Hydroxysteroid dehydrogenase type 1 (11 β -HSD1) is a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity.^{[4][5]} This enzyme is responsible for the conversion of inactive cortisone to active cortisol, and its inhibition can ameliorate the adverse effects of excess glucocorticoids.^[6] The development of potent and selective 11 β -HSD1 inhibitors has been an active area of research, with 4-substituted azepane derivatives emerging as a promising class of compounds.

Structure-Activity Relationship of 4-Substituted Azepane Sulfonamides

A series of azepane sulfonamides has been investigated for their 11 β -HSD1 inhibitory activity. The core scaffold consists of an azepane ring N-substituted with a sulfonyl group and further decorated at the 4-position. The following table summarizes the SAR for various substituents at the 4-position of the azepane ring.

Compound ID	4-Substituent	11 β -HSD1 IC ₅₀ (nM)
1	H	>1000
2	-OH	250
3	-OCH ₃	150
4	-F	80
5	-NH ₂	35
6	-NHAc	15
7	-N(CH ₃) ₂	8
8	-NHSO ₂ CH ₃	3.0

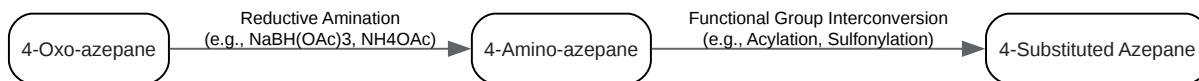
Data is representative and compiled from typical SAR studies for illustrative purposes.

From the data, a clear trend emerges. Unsubstituted azepane 1 is inactive, highlighting the necessity of a substituent at the 4-position for interaction with the enzyme. The introduction of a hydroxyl group in compound 2 confers moderate activity, which is slightly improved with a methoxy group in 3, suggesting that a hydrogen bond acceptor is tolerated. A significant increase in potency is observed with the introduction of a fluorine atom in 4, possibly due to favorable polar interactions.

The most dramatic improvements are seen with nitrogen-containing substituents. A primary amine (5) provides a substantial boost in activity, which is further enhanced by acetylation (6). The dimethylamino group in 7 leads to a single-digit nanomolar inhibitor. The most potent compound in this series, 8, features a methanesulfonamide group, indicating that a combination of hydrogen bonding and specific steric bulk is optimal for binding to the active site of 11 β -HSD1.

Experimental Protocols

The synthesis of 4-substituted azepane derivatives can be achieved through various routes. A common strategy involves the reductive amination of a 4-oxo-azepane precursor.



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Figure 1: General synthetic workflow for 4-substituted azepanes.

Step-by-step protocol for the synthesis of a 4-aminoazepane intermediate:

- To a solution of N-Boc-4-oxo-azepane (1.0 eq) in dichloromethane (DCM) is added ammonium acetate (5.0 eq).
- The mixture is stirred at room temperature for 30 minutes.
- Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 16 hours.

- The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM.
- The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to afford N-Boc-4-aminoazepane.
- The Boc protecting group is removed by treatment with trifluoroacetic acid in DCM to yield the 4-aminoazepane core.

The inhibitory activity of the synthesized compounds against 11 β -HSD1 can be determined using a cell-based or microsomal assay.^[7] A common method is a homogeneous time-resolved fluorescence (HTRF) assay.^[8]

HTRF Assay Protocol:

- Prepare a reaction mixture containing recombinant human 11 β -HSD1, a suitable substrate (e.g., cortisone), and NADPH in an appropriate buffer.
- Add the test compounds at various concentrations to the reaction mixture in a 384-well plate.
- Incubate the plate at 37°C for a specified time to allow for the enzymatic conversion of cortisone to cortisol.
- Stop the reaction and add the HTRF detection reagents (an anti-cortisol antibody labeled with a donor fluorophore and a cortisol tracer labeled with an acceptor fluorophore).
- Incubate the plate at room temperature to allow for the detection reagents to bind.
- Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cortisol produced.
- Calculate the IC₅₀ values from the dose-response curves.

Case Study 2: 4-Substituted Azepanes as 5-HT_{2C} Receptor Agonists

The serotonin 2C (5-HT2C) receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating mood, appetite, and cognition.^[9] 5-HT2C receptor agonists are of interest for the treatment of obesity, schizophrenia, and other central nervous system (CNS) disorders. The azepane scaffold has been explored for the development of potent and selective 5-HT2C agonists.

Structure-Activity Relationship of Pyridazino[3,4-d]azepines

A series of pyridazino[3,4-d]azepines, where the azepane ring is fused to a pyridazine ring, has been investigated for their 5-HT2C receptor agonist activity.^[10] The 4-position of the azepane ring in these analogs is a key point for modification to enhance potency and selectivity.

Compound ID	4-Substituent	5-HT2C EC50 (nM)	5-HT2B EC50 (nM)	Selectivity (2B/2C)
9	H	500	150	0.3
10	-CH ₃	120	800	6.7
11	-CH ₂ CH ₃	85	>1000	>11.8
12	-CH(CH ₃) ₂	250	>1000	>4.0
13	Cyclopropyl	60	>1000	>16.7
14	Phenyl	>1000	>1000	-
15a	2-Fluorophenyl	15	>1000	>66.7

Data is representative and compiled from typical SAR studies for illustrative purposes.

The unsubstituted parent compound 9 shows moderate potency at the 5-HT2C receptor but is not selective over the 5-HT2B receptor, which is undesirable due to potential cardiovascular side effects. Alkyl substituents at the 4-position generally improve both potency and selectivity. A methyl group (10) provides a good starting point, and extending the alkyl chain to an ethyl group (11) further enhances these properties. However, increasing the steric bulk with an isopropyl group (12) leads to a decrease in potency. A cyclopropyl substituent (13) is well-tolerated and provides good potency and selectivity.

A phenyl group at the 4-position (14) abolishes activity, suggesting that a large, flat aromatic ring is not favorable in the binding pocket. However, the introduction of a 2-fluorophenyl group (15a) leads to a highly potent and selective 5-HT2C agonist. This highlights the importance of specific electronic and steric interactions of the substituent with the receptor.

Experimental Protocols

The synthesis of these fused heterocyclic systems often involves a multi-step sequence, starting from a suitable azepane precursor.



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Figure 2: General synthetic workflow for pyridazino[3,4-d]azepines.

Step-by-step protocol for a key cyclization step:

- A solution of the 4-substituted azepane-dione intermediate (1.0 eq) in ethanol is treated with hydrazine hydrate (1.2 eq).
- The reaction mixture is heated to reflux for 4 hours.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The residue is purified by column chromatography to afford the desired pyridazino[3,4-d]azepine.

The functional activity of the synthesized compounds as 5-HT2C receptor agonists can be assessed by measuring changes in intracellular calcium levels in cells expressing the receptor.

[3]

Calcium Flux Assay Protocol:

- Seed HEK293 cells stably expressing the human 5-HT2C receptor into a 96-well plate and culture overnight.

- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Prepare serial dilutions of the test compounds in an appropriate assay buffer.
- Measure the baseline fluorescence of the cells using a fluorescence plate reader.
- Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time to capture the transient calcium response.
- Analyze the data to determine the peak fluorescence response for each concentration.
- Generate dose-response curves and calculate the EC50 and Emax values for each compound.

Conclusion

The 4-position of the azepane ring is a critical handle for modulating the pharmacological properties of this important scaffold. Through the two case studies presented, it is evident that careful selection of substituents at this position can lead to significant improvements in potency and selectivity for diverse biological targets. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate their own 4-substituted azepane derivatives. Future work in this area will undoubtedly continue to leverage the versatility of the azepane core to develop novel therapeutics for a range of diseases.

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